An In-depth Technical Guide to 2-Bromo-4,6-dichlorobenzoic Acid
An In-depth Technical Guide to 2-Bromo-4,6-dichlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-Bromo-4,6-dichlorobenzoic acid (CAS No. 650598-43-9), a halogenated aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimental data for this specific isomer, this document synthesizes available information, predicted properties, and comparative data from structurally related analogs. The guide covers physicochemical properties, spectral characteristics, plausible synthetic approaches, expected reactivity, and potential applications, offering a valuable resource for researchers working with halogenated benzoic acid derivatives.
Introduction and Molecular Overview
2-Bromo-4,6-dichlorobenzoic acid is a polysubstituted aromatic compound featuring a carboxylic acid group, a bromine atom, and two chlorine atoms on the benzene ring. The unique arrangement of these functional groups imparts specific electronic and steric properties that make it a potentially valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The interplay of the electron-withdrawing effects of the halogens and the carboxylic acid group influences the molecule's acidity, reactivity, and intermolecular interactions.
The precise substitution pattern of 2-Bromo-4,6-dichlorobenzoic acid distinguishes it from its isomers, leading to differences in physical and chemical behavior. Understanding these nuances is critical for its effective utilization in a research and development setting.
Figure 1: Chemical structure of 2-Bromo-4,6-dichlorobenzoic acid.
Physicochemical and Spectral Properties
Detailed experimental data for 2-Bromo-4,6-dichlorobenzoic acid is not extensively documented in publicly accessible literature. However, based on supplier information and computational predictions, we can summarize its key properties. For comparative purposes, data for related isomers are also presented.
Physicochemical Data
| Property | 2-Bromo-4,6-dichlorobenzoic acid | 2-Bromo-4-chlorobenzoic acid[1] | 5-Bromo-2-chlorobenzoic acid[2] | 4-Bromo-2,6-dichlorobenzoic Acid[3] |
| CAS Number | 650598-43-9 | 936-08-3 | 21739-92-4 | 232275-51-3 |
| Molecular Formula | C₇H₃BrCl₂O₂ | C₇H₄BrClO₂ | C₇H₄BrClO₂ | C₇H₃BrCl₂O₂ |
| Molecular Weight | 269.91 g/mol | 235.46 g/mol | 235.46 g/mol | 269.90 g/mol |
| Appearance | Not specified | Solid | White to off-white crystalline solid | White to orange to green powder/crystal |
| Melting Point | Not specified | 157-161 °C | 150-155 °C | 165-169 °C |
| Boiling Point | Predicted: Not available | Predicted: Not available | Not available | Not available |
| Solubility | Not specified | Sparingly soluble in water | Sparingly soluble in water; soluble in ethanol, methanol, dichloromethane | Not specified |
| pKa | Predicted: Not available | Predicted: Not available | Not available | Not available |
| LogP | Predicted: 3.45 | Predicted: 3.1 | Not available | Not available |
Spectral Data Interpretation
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¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region. Due to the substitution pattern, there will be two aromatic protons. One proton will be situated between two chlorine atoms, and the other between a bromine and a chlorine atom. These protons will likely appear as doublets due to ortho coupling. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which may be exchangeable with D₂O.
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¹³C NMR: The carbon NMR spectrum should display seven distinct signals: one for the carboxylic carbon (typically in the 165-175 ppm range) and six for the aromatic carbons. The carbons attached to the halogens will be significantly influenced by their electronegativity.
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FT-IR: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹). A sharp C=O stretching vibration will be prominent around 1700 cm⁻¹. The aromatic C-H stretching will appear above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations will be observed in the fingerprint region (below 1000 cm⁻¹).
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Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine and two chlorine atoms. The relative abundances of the M, M+2, M+4, and M+6 peaks will be indicative of this halogen composition.
Synthesis and Reactivity
Plausible Synthetic Routes
A definitive, optimized synthesis for 2-Bromo-4,6-dichlorobenzoic acid is not detailed in readily available literature. However, based on standard organic chemistry principles for the synthesis of polysubstituted benzoic acids, a plausible synthetic route can be proposed. One such approach could start from a commercially available dichlorotoluene derivative, followed by bromination and subsequent oxidation of the methyl group.
Figure 2: A plausible synthetic route for 2-Bromo-4,6-dichlorobenzoic acid.
Explanatory Note: The proposed synthesis begins with the electrophilic aromatic substitution (bromination) of 3,5-dichlorotoluene. The directing effects of the two chlorine atoms would favor bromination at the 2-position. The subsequent step involves the strong oxidation of the methyl group to a carboxylic acid. This is a standard transformation in organic synthesis. It is important to note that this is a hypothetical pathway and would require experimental validation and optimization.
Expected Reactivity
The reactivity of 2-Bromo-4,6-dichlorobenzoic acid is dictated by its functional groups:
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Carboxylic Acid Group: This group can undergo standard reactions such as esterification, conversion to an acid chloride, and amide formation. Its acidity will be enhanced by the electron-withdrawing nature of the three halogen substituents.
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Aromatic Ring: The high degree of halogenation makes the aromatic ring electron-deficient and thus deactivated towards further electrophilic aromatic substitution. However, the bromine atom at the 2-position is sterically hindered and can participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are fundamental in constructing complex carbon skeletons for drug molecules[4]. The chlorine atoms are generally less reactive in such cross-coupling reactions. Nucleophilic aromatic substitution is also a possibility under forcing conditions.
Potential Applications in Research and Drug Discovery
Halogenated benzoic acids are important scaffolds and intermediates in medicinal chemistry. While specific applications of 2-Bromo-4,6-dichlorobenzoic acid are not widely reported, its structural motifs suggest several potential uses:
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Fragment-Based Drug Discovery: As a small, functionalized molecule, it can serve as a fragment for screening against biological targets.
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Intermediate for API Synthesis: Its multiple reactive sites, particularly the carboxylic acid and the bromo group, make it a versatile starting material for the synthesis of more complex drug candidates. Substituted benzoic acids are precursors to a wide range of pharmaceuticals.
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Molecular Probes: The core structure can be further functionalized to develop probes for studying biological systems.
The utility of similar compounds, such as 5-Bromo-2-chlorobenzoic acid, as precursors in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), antipsychotics, and anticancer agents highlights the potential of this class of molecules in drug development[2].
Safety and Handling
Specific safety data for 2-Bromo-4,6-dichlorobenzoic acid is not available. However, based on the data for its isomers, such as 2-Bromo-4-chlorobenzoic acid, it should be handled with care.
GHS Hazard Classification (based on analogs):
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Acute Toxicity, Oral: May be harmful if swallowed.
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Skin Corrosion/Irritation: Causes skin irritation.
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Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
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Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Recommended Handling Procedures:
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Use in a well-ventilated area, preferably in a fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place.
Conclusion
2-Bromo-4,6-dichlorobenzoic acid represents a chemical entity with significant potential in synthetic and medicinal chemistry. While a comprehensive experimental characterization is not yet publicly available, this guide provides a foundational understanding of its properties and potential applications based on its chemical structure and comparison with related compounds. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted to fully explore its utility as a building block for novel chemical entities.
References
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PubChem. 2-Bromo-4-chlorobenzoic acid. National Center for Biotechnology Information. [Link]
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PubChem. 2-Bromo-1,4-dichlorobenzene. National Center for Biotechnology Information. [Link]
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Supporting Information for a chemical publication. [Link]
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Glindia. 5-Bromo-2-Chlorobenzoic Acid. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
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NIST. 2,6-Difluorobenzoic acid, 2-bromo-4-fluorophenyl ester. National Institute of Standards and Technology. [Link]
- Google Patents. Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
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YouTube. Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. [Link]
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Organic Syntheses. 2,4,6-tribromobenzoic acid. [Link]
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Ningbo Inno Pharmchem Co., Ltd. Understanding 2-Bromo-4-chlorobenzoic Acid: A Key Player in Chemical Synthesis. [Link]
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Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
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Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Reactivity of 2-Bromo-4,5-difluorobenzoic Acid. [Link]
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ResearchGate. (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR... [Link]
- Google Patents. Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.
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YouTube. Electrophilic Substitution reaction(ESR)|Nitrobenzene| Benzoic acid| Deactivating nature NO2 COOH|. [Link]
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Espacenet. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]
